molecular formula C11H11N7O B1521415 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide CAS No. 1199216-05-1

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B1521415
CAS No.: 1199216-05-1
M. Wt: 257.25 g/mol
InChI Key: IJTCIBMHJLVDBT-UHFFFAOYSA-N
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Description

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of an azido group and a triazole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (Cu(I)) under mild conditions.

    Attachment of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).

    Final Assembly: The final step involves coupling the triazole-containing intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, thiols, amines.

    Catalysts: Copper(I) ions (Cu(I)), palladium catalysts.

Major Products

    Reduction: Conversion to the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Formation of new heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes in living cells.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, enabling the selective modification of biomolecules. The triazole ring can interact with various molecular targets, influencing enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-N-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]acetamide: Similar structure but with a different triazole isomer.

    2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butyramide: Similar structure with a butyramide group.

Uniqueness

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its specific combination of an azido group and a 1,2,4-triazole ring. This combination provides distinct reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-azido-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O/c12-17-14-5-11(19)16-10-3-1-9(2-4-10)6-18-8-13-7-15-18/h1-4,7-8H,5-6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCIBMHJLVDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193417
Record name 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199216-05-1
Record name 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199216-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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